N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H13F3N2OS and its molecular weight is 314.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, showing moderate to excellent anticancer activities against various cancer cell lines. These derivatives demonstrated higher anticancer activities than the reference drug, etoposide, in certain cases, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Gelation Behavior and Material Science
N-(thiazol-2-yl)benzamide derivatives were investigated for their gelation behavior, revealing that certain derivatives displayed stable gelation towards ethanol/water and methanol/water mixtures. This research highlights the importance of methyl functionality and multiple non-covalent interactions in gelation behavior, with potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Antimicrobial Activity
Research on 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that certain synthesized compounds exhibited potent antimicrobial activity against various pathogenic strains, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Water-Soluble Poly(m-benzamide)s
Studies on novel water-soluble poly(m-benzamide)s demonstrated their thermosensitivity in aqueous solutions, indicating potential applications in biotechnology and medicine. These polymers' phase separation behavior in water can be finely tuned, which is crucial for drug delivery systems and tissue engineering (Sugi et al., 2006).
Inhibitors of Stearoyl-CoA Desaturase-1
Further research led to the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), demonstrating sub nanomolar IC(50) values. This compound showed potential in reducing plasma desaturation indexes in murine models, highlighting its therapeutic potential (Uto et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can influence the action of various chemical compounds, including thiazole derivatives .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)6-7-18-13(20)10-2-4-11(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPQHCQDPFZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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